molecular formula C13H19ClN2O B1425268 4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride CAS No. 1221722-99-1

4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride

Cat. No.: B1425268
CAS No.: 1221722-99-1
M. Wt: 254.75 g/mol
InChI Key: DWBBOVSAFNHJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C13H18N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclohexyloxy group attached to a benzene ring, which is further connected to a carboximidamide group, forming a hydrochloride salt.

Scientific Research Applications

4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride typically involves the following steps:

    Formation of the Cyclohexyloxybenzene Intermediate: The initial step involves the reaction of cyclohexanol with a suitable benzene derivative, such as bromobenzene, in the presence of a base like potassium carbonate. This reaction is carried out under reflux conditions to form the cyclohexyloxybenzene intermediate.

    Introduction of the Carboximidamide Group: The cyclohexyloxybenzene intermediate is then reacted with cyanamide in the presence of a catalyst, such as zinc chloride, to introduce the carboximidamide group. This reaction is typically carried out at elevated temperatures.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of 4-(Cyclohexyloxy)benzene-1-carboximidamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the carboximidamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexyloxy)benzene-1-carboximidamide
  • 4-(Cyclohexyloxy)methylbenzene-1-carboximidamide hydrochloride
  • 4-(Cyclohexyloxy)benzene-1-carboxamide

Uniqueness

4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride is unique due to its specific structural features, such as the presence of both cyclohexyloxy and carboximidamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, which are advantageous for its use in scientific studies.

Properties

IUPAC Name

4-cyclohexyloxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11;/h6-9,11H,1-5H2,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBBOVSAFNHJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride
Reactant of Route 2
4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride
Reactant of Route 5
4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride
Reactant of Route 6
4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.